molecular formula C12H15FN2O B7844153 2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide

2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide

Cat. No.: B7844153
M. Wt: 222.26 g/mol
InChI Key: DCSNEWVNBUELIB-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a cyclopropyl group, a fluoro-benzyl group, and an acetamide moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine, 2-fluorobenzyl chloride, and acetic anhydride.

    Formation of Intermediate: Cyclopropylamine reacts with 2-fluorobenzyl chloride under basic conditions (e.g., sodium hydroxide) to form N-cyclopropyl-N-(2-fluoro-benzyl)amine.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base (e.g., pyridine) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-benzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under appropriate conditions (e.g., solvents like ethanol or dimethyl sulfoxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies investigating its effects on cellular processes, signaling pathways, and potential therapeutic benefits.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Industrial Applications: It may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-cyclopropyl-N-(2-chloro-benzyl)-acetamide: Similar structure with a chloro group instead of a fluoro group.

    2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-acetamide: Similar structure with a methyl group instead of a fluoro group.

    2-Amino-N-cyclopropyl-N-(2-nitro-benzyl)-acetamide: Similar structure with a nitro group instead of a fluoro group.

Uniqueness

2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSNEWVNBUELIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2F)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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